N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
The compound you’re asking about is a derivative of 2-aminothiazole . 2-Aminothiazole derivatives are sulfur- and nitrogen-containing heterocyclic compounds that have been widely used in drug development due to their various biological activities . They can act as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve C–C and C–N bond forming strategies .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Benzofused thiazole derivatives, including structures similar to N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, have been researched for their potential as alternative antioxidant and anti-inflammatory agents. One study synthesized benzofused thiazole derivatives and evaluated them for in vitro antioxidant and anti-inflammatory activities. It was found that some specific derivatives displayed distinct anti-inflammatory activity, and all tested compounds showed potential antioxidant activity against various reactive species. Additionally, docking simulation was performed to determine the probable binding model of these compounds to anti-inflammatory active sites, supporting their potential use in the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).
Importance in Medicinal Chemistry
Benzothiazole derivatives are recognized for their varied biological activities. The unique structure of the benzothiazole ring makes these compounds integral in many natural and synthetic bioactive molecules. These compounds exhibit a range of pharmacological activities such as antiviral, antimicrobial, antidiabetic, anti-inflammatory, and anticancer properties, making them a rapidly developing and significant group in medicinal chemistry. The pharmacological activities are influenced by structural variations, particularly substitutions on the benzothiazole ring, highlighting the importance of these compounds in drug development and therapeutic applications (Bhat & Belagali, 2020).
Applications in Synthesis and Transformations
The versatility of benzothiazole derivatives extends to their use in organic and organoelement synthesis. Recent advances in synthesis methods for these compounds, particularly 2-amino and 2-mercapto substituted benzothiazoles, have been reported. These methods include both conventional multistep processes and one-pot, atom economy procedures that adhere to green chemistry principles. The functionalization of the benzothiazole moiety allows these compounds to serve as reactive building blocks for the synthesis of pharmacologically active heterocycles. This highlights their potential in developing new drugs and materials, showcasing their significance in modern synthetic chemistry (Zhilitskaya et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory properties . They are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response .
Mode of Action
The compound likely interacts with its targets (such as COX enzymes) by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound’s action on COX enzymes affects the arachidonic acid pathway. By inhibiting COX enzymes, the conversion of arachidonic acid to prostaglandins is reduced, leading to decreased inflammation .
Pharmacokinetics
They are metabolized in the liver and excreted through the kidneys .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain. In addition, it may also lead to a decrease in fever, another symptom often associated with inflammation .
Future Directions
Properties
IUPAC Name |
N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-27-18-9-5-6-15(12-18)10-11-22-19(25)13-17-14-28-21(23-17)24-20(26)16-7-3-2-4-8-16/h2-9,12,14H,10-11,13H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRHVYKMELSUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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